2-Hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 874398-59-1
VCID: VC0349491
InChI: InChI=1S/C12H11N3O2S2/c1-2-7-18-12-15-14-11(19-12)13-10(17)8-5-3-4-6-9(8)16/h2-6,16H,1,7H2,(H,13,14,17)
SMILES: C=CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2O
Molecular Formula: C12H11N3O2S2
Molecular Weight: 293.4g/mol

2-Hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 874398-59-1

Main Products

VCID: VC0349491

Molecular Formula: C12H11N3O2S2

Molecular Weight: 293.4g/mol

2-Hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide - 874398-59-1

CAS No. 874398-59-1
Product Name 2-Hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Molecular Formula C12H11N3O2S2
Molecular Weight 293.4g/mol
IUPAC Name 2-hydroxy-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C12H11N3O2S2/c1-2-7-18-12-15-14-11(19-12)13-10(17)8-5-3-4-6-9(8)16/h2-6,16H,1,7H2,(H,13,14,17)
Standard InChIKey UATDOQYUWHTPKC-UHFFFAOYSA-N
SMILES C=CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2O
Canonical SMILES C=CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2O
PubChem Compound 16446642
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator